molecular formula C9H15N3S B2654607 5-(Azepan-1-yl)-3-methyl-1,2,4-thiadiazole CAS No. 1862485-02-6

5-(Azepan-1-yl)-3-methyl-1,2,4-thiadiazole

Cat. No. B2654607
CAS RN: 1862485-02-6
M. Wt: 197.3
InChI Key: OJSLKSDBWDZRHE-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development. In

Scientific Research Applications

Synthesis and Spectral Properties

  • Synthesis of Heterocyclic Azo Dye Ligands : Research involving the synthesis of thiazolyl azo dye ligands derived from 2-amino-5-methyl thiazole has been conducted, focusing on their spectral properties and potential anticancer activities. These studies have included the preparation of metal complexes with Cu(II), Ag(I), and Au(III), characterized by various spectral analyses. The biological activity of these complexes was tested against bacteria and fungi, with anticancer activity screened against human breast cancer (Al-adilee & Hessoon, 2019).

Biological Activities

  • Fungicidal and Antiviral Activities : The synthesis and evaluation of 5-methyl-1,2,3-thiadiazoles via Ugi reaction revealed their potential in novel pesticide development. These compounds showed broad-spectrum activity against fungi and exhibited potent antiviral activities, highlighting their relevance in agriculture and pharmacology (Zheng et al., 2010).

  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were designed and synthesized to explore their biological activities. Some compounds showed high DNA protective ability against oxidative damage and exhibited strong antimicrobial activity against specific pathogens. Notably, certain compounds demonstrated cytotoxicity against cancer cell lines, suggesting their potential in cancer therapy (Gür et al., 2020).

  • Antidepressant and Anxiolytic Activity : A study on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives revealed that some of these compounds have marked antidepressant and anxiolytic properties. This research indicates the potential of thiadiazole derivatives in developing treatments for central nervous system disorders (Clerici et al., 2001).

  • Antifungal Effects : The antifungal activity of certain 1,3,4-thiadiazole derivatives has been thoroughly investigated, revealing their potential against various pathogenic fungi. These studies have identified mechanisms of action, including disruption of cell wall biogenesis, highlighting their therapeutic potential in treating fungal infections (Chudzik et al., 2019).

properties

IUPAC Name

5-(azepan-1-yl)-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-8-10-9(13-11-8)12-6-4-2-3-5-7-12/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSLKSDBWDZRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane

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